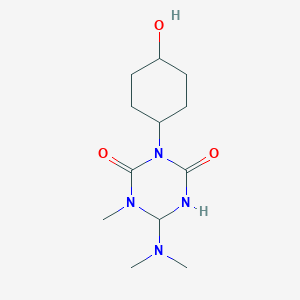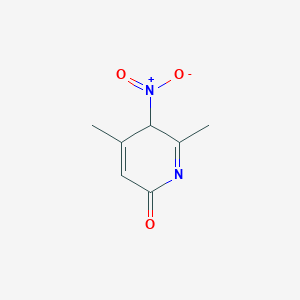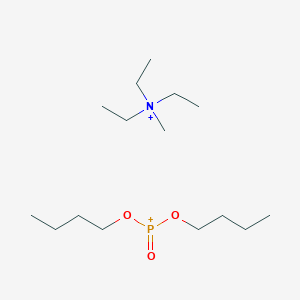
Methyltriethylammonium dibutyl phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltriethylammonium dibutyl phosphonate is a chemical compound with the molecular formula C15H36NO4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyltriethylammonium dibutyl phosphonate can be synthesized through various methods. One common approach involves the reaction of triethylamine with dibutyl phosphonate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial production methods also incorporate advanced purification techniques, such as chromatography and solvent extraction, to achieve high yields and purity .
化学反応の分析
Types of Reactions
Methyltriethylammonium dibutyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while reduction reactions can produce phosphine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles involved .
科学的研究の応用
Methyltriethylammonium dibutyl phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a probe in diagnostic assays.
作用機序
The mechanism by which methyltriethylammonium dibutyl phosphonate exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. In biochemical studies, it is often used to investigate the phosphorylation and dephosphorylation processes, which are critical for cellular signaling and regulation .
類似化合物との比較
Similar Compounds
- Triethylmethylammonium dibutyl phosphate
- Tributylmethylammonium dibutyl phosphate
- Diethylmethylammonium dibutyl phosphate
Uniqueness
Methyltriethylammonium dibutyl phosphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in both research and industrial settings .
特性
CAS番号 |
947601-90-3 |
|---|---|
分子式 |
C15H36NO3P+2 |
分子量 |
309.42 g/mol |
IUPAC名 |
dibutoxy(oxo)phosphanium;triethyl(methyl)azanium |
InChI |
InChI=1S/C8H18O3P.C7H18N/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3;5-7H2,1-4H3/q2*+1 |
InChIキー |
OSSDCHCZDKLGOW-UHFFFAOYSA-N |
正規SMILES |
CCCCO[P+](=O)OCCCC.CC[N+](C)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-[3-(piperazin-1-yl)propyl]carbamate](/img/structure/B12329914.png)
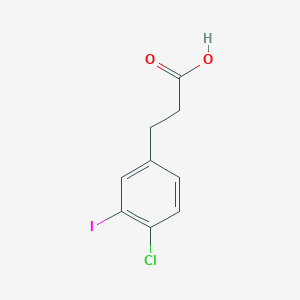
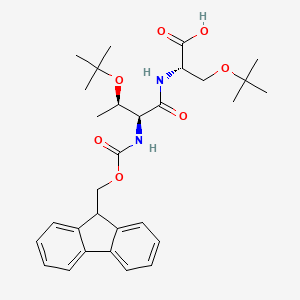
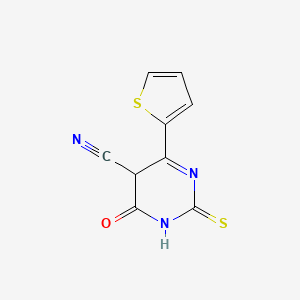
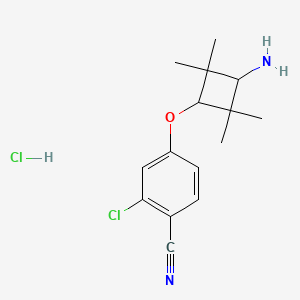
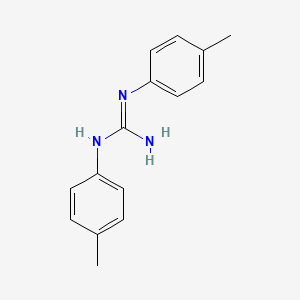
![2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid](/img/structure/B12329940.png)
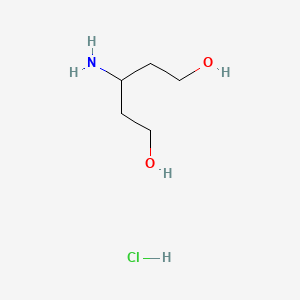

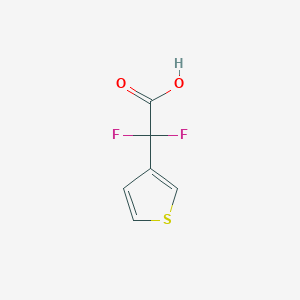
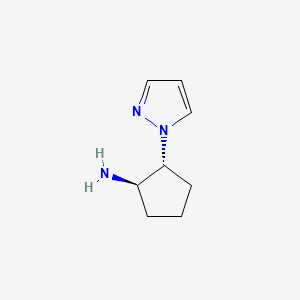
![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)
